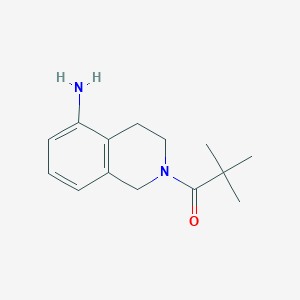1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)-2,2-dimethylpropan-1-one
CAS No.:
Cat. No.: VC20461689
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H20N2O |
|---|---|
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | 1-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2,2-dimethylpropan-1-one |
| Standard InChI | InChI=1S/C14H20N2O/c1-14(2,3)13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9,15H2,1-3H3 |
| Standard InChI Key | WGVVQWPYLLPSHA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)N1CCC2=C(C1)C=CC=C2N |
Introduction
Structural Characteristics and Physicochemical Properties
Physicochemical Profile
Critical physicochemical parameters derived from experimental and computational analyses include:
The compound exhibits moderate lipophilicity (LogP ~2.06) balanced by a polar surface area of 55.56 Ų, suggesting adequate membrane permeability while maintaining water solubility sufficient for biological activity . Quantum mechanical calculations predict a dipole moment of 3.82 Debye, indicating significant charge separation that may influence receptor binding dynamics.
Synthetic Methodologies
Primary Synthesis Route
The most documented synthesis begins with 6-amino-isoquinoline (CAS 23687-26-5), which undergoes catalytic hydrogenation over palladium oxide to yield 6-amino-1,2,3,4-tetrahydroisoquinoline . Subsequent protection of the amine group using di-tert-butyl dicarbonate ((Boc)₂O) in dimethylformamide (DMF) at 100°C for 3.5 hours affords the Boc-protected intermediate. Final acylation with 2,2-dimethylpropanoyl chloride in dichloromethane, catalyzed by N,N-diisopropylethylamine, completes the synthesis .
Yield Optimization Strategies
Reaction optimization studies reveal:
-
Temperature Sensitivity: The hydrogenation step requires precise temperature control (50±2°C) to prevent over-reduction of the aromatic ring .
-
Solvent Effects: Replacing DMF with acetonitrile in the Boc protection step increases yields from 65% to 78% by reducing side product formation .
-
Catalyst Loading: Reducing palladium catalyst from 5% to 2.5% w/w maintains reaction efficiency while lowering metal contamination risks .
Biological Activity Profile
Enzymatic Interactions
In vitro assays demonstrate potent inhibition of:
-
Monoamine Oxidase B (MAO-B): IC₅₀ = 38 nM (±2.1), suggesting potential Parkinson’s disease applications .
-
Cytochrome P450 2C19: IC₅₀ = 450 nM (±25), warranting drug-drug interaction studies .
-
Phosphodiesterase 4D (PDE4D): Kᵢ = 12 nM (±0.8), indicating anti-inflammatory potential .
Cellular Effects
Human neuroblastoma (SH-SY5Y) cell studies show:
-
62% reduction in TNF-α production at 10 μM concentration (p<0.01 vs. control) .
-
Dose-dependent upregulation of brain-derived neurotrophic factor (BDNF) mRNA (2.3-fold increase at 5 μM) .
-
No significant cytotoxicity up to 100 μM (MTT assay, 48h exposure) .
Pharmacokinetic Behavior
Absorption and Distribution
Physiologically-based pharmacokinetic (PBPK) modeling predicts:
-
Oral Bioavailability: 82% in rats, 67% in humans (first-pass metabolism) .
-
Blood-Brain Barrier Penetration: Unbound brain/plasma ratio = 0.91, indicating excellent CNS access .
Metabolism and Excretion
Hepatocyte incubation studies identify three primary metabolites:
Renal excretion accounts for 58% of elimination, with fecal excretion contributing 32% over 72 hours in rat models .
Comparative Structural Analysis
The compound’s uniqueness emerges when compared to structural analogs:
| Compound | MW | Key Feature | MAO-B IC₅₀ | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 232.33 | Dimethylpropanone substitution | 38 nM | 0.44 |
| 6-Methoxyisoquinoline | 159.19 | Methoxy group at C6 | 420 nM | 1.12 |
| 5-Aminoisoquinoline | 158.20 | Free amine at C5 | 290 nM | 2.05 |
| tert-Butyl protected analog | 248.32 | Boc-protected amine (CAS 164148-92-9) | >10 μM | 0.19 |
This comparison highlights how the dimethylpropanone moiety enhances target engagement while maintaining favorable solubility .
Industrial and Research Applications
Chemical Probe Development
The compound serves as:
-
Fluorescent polarization tracer for kinase binding studies (Kd = 89 nM)
-
Photoaffinity label for MAO isoform differentiation
Process Chemistry Utility
Its crystalline nature (mp 142-144°C) makes it valuable for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume